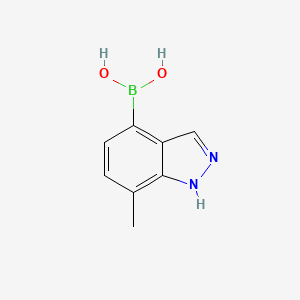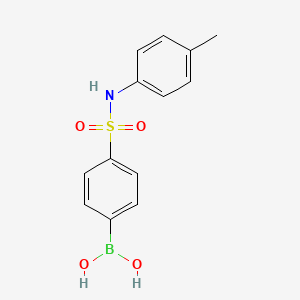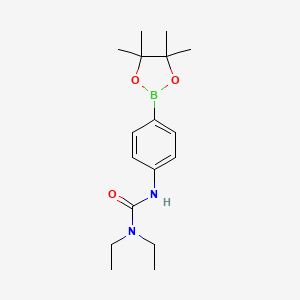
1,1-Diethyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea
Overview
Description
The compound is a derivative of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane . This is a boronic ester, which is often used in Suzuki-Miyaura coupling reactions .
Synthesis Analysis
While specific synthesis methods for this compound were not found, compounds with similar structures are often synthesized through substitution reactions .Chemical Reactions Analysis
The compound could potentially undergo nucleophilic reactions due to the presence of the dioxaborolane group .Scientific Research Applications
Boronic Acid Ester Intermediates in Synthesis
The chemical structure of 1,1-Diethyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea is closely related to boric acid ester intermediates, which are used in various synthetic pathways. These intermediates are particularly notable for their inclusion of benzene rings and are synthesized through multi-step substitution reactions. Their structures have been confirmed through a range of spectroscopic methods including FTIR, NMR, and mass spectrometry. Furthermore, single-crystal X-ray diffraction and conformational analyses alongside DFT studies provide insights into their molecular structures, molecular electrostatic potential, and frontier molecular orbitals, revealing some physicochemical properties of these compounds (Huang et al., 2021).
Synthesis and Characterization of Boron-Containing Compounds
A study on the synthesis, characterization, and X-ray diffraction of certain boron-containing compounds, including 1,3,2-dioxaborolanes, sheds light on the process of obtaining these compounds and their structural confirmation. The research explores the molecular structures using DFT and validates these findings against X-ray diffraction results (Liao et al., 2022).
Boronated Phosphonium Salts in Biological Applications
Boronated phosphonium salts exhibit significant biological relevance. These compounds, involving 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-yl phenyl structures, have been synthesized and characterized, revealing intriguing properties like in vitro cytotoxicity and cellular uptake. The research particularly highlights their potential in targeting human glioblastoma and canine kidney tubule cells, offering insights into the therapeutic applications of such boron-containing compounds (Morrison et al., 2010).
Application in Sensing Technology
Compounds with a 1,3,2-dioxaborolan-2-yl structure have been utilized in creating highly sensitive hydrogen peroxide vapor detection systems. By introducing functional groups that enhance the deboronation velocity, these systems offer a rapid response and extremely low detection limits, indicating their potential in explosive detection and other sensitive applications (Fu et al., 2016).
Fluorescence and Polymer Applications
1,3,2-dioxaborolanes have been implicated in the synthesis of luminescent materials and polymers. Research demonstrates their role in initiating chain growth polymerization, resulting in bright, tunable emissions. This aspect highlights the potential of these boron-containing compounds in creating advanced materials with specific optical properties (Fischer et al., 2013).
properties
IUPAC Name |
1,1-diethyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27BN2O3/c1-7-20(8-2)15(21)19-14-11-9-13(10-12-14)18-22-16(3,4)17(5,6)23-18/h9-12H,7-8H2,1-6H3,(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEIVWKLPBDQFDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC(=O)N(CC)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27BN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70657186 | |
| Record name | N,N-Diethyl-N'-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70657186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1-Diethyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea | |
CAS RN |
874290-94-5 | |
| Record name | N,N-Diethyl-N′-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=874290-94-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N-Diethyl-N'-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70657186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[2-Methyl-4-(methylsulphonyl)phenyl]piperidine-3-carboxylic acid](/img/structure/B1386937.png)
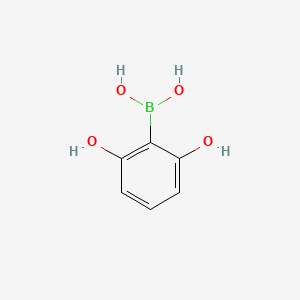
![1-[2-Methyl-4-(methylsulphonyl)phenyl]pyrrolidine-2-carboxylic acid](/img/structure/B1386939.png)
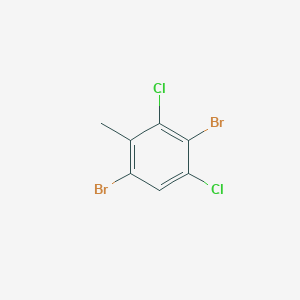
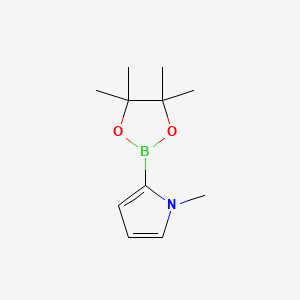
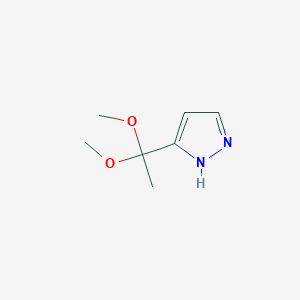
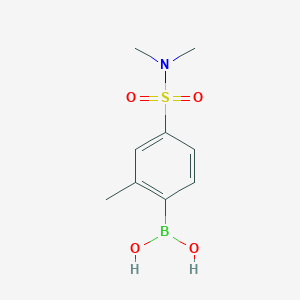
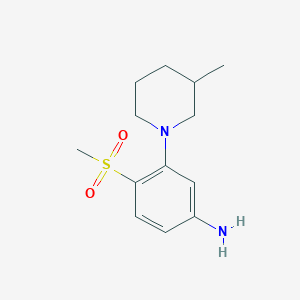
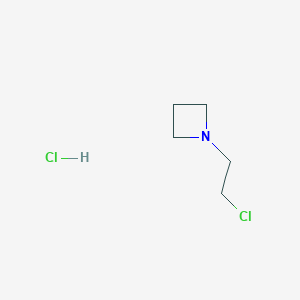
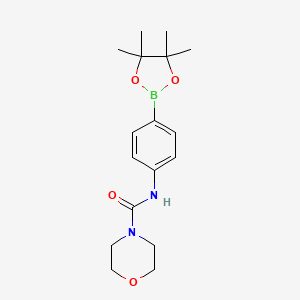
![1-[2-Methyl-4-(methylsulphonyl)phenyl]piperidine-2-carboxylic acid](/img/structure/B1386955.png)

